molecular formula C17H21NO5 B067632 7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-76-2

7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one

カタログ番号: B067632
CAS番号: 188824-76-2
分子量: 319.4 g/mol
InChIキー: OIJQMIHJDJMXBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, also known as U0126, is a potent inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) which has been widely used in scientific research. U0126 is a small molecule that has been shown to selectively inhibit the activity of MEK1 and MEK2, which are key enzymes in the MAPK signaling pathway. The MAPK pathway is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.

作用機序

7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one selectively inhibits the activity of MEK1 and MEK2, which are key enzymes in the MAPK pathway. MEK1 and MEK2 activate extracellular signal-regulated kinases (ERKs), which are involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of MEK1 and MEK2 by this compound prevents the activation of ERKs, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

実験室実験の利点と制限

One advantage of using 7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one in lab experiments is that it is a potent and selective inhibitor of MEK1 and MEK2, which allows for the specific inhibition of the MAPK pathway. However, one limitation of using this compound is that it can have off-target effects on other signaling pathways, which can complicate data interpretation.

将来の方向性

There are several future directions for research involving 7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one. One area of research is the development of more selective inhibitors of MEK1 and MEK2 that do not have off-target effects. Another area of research is the investigation of the role of the MAPK pathway in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, this compound could be used as a tool to investigate the role of the MAPK pathway in embryonic development, cell differentiation, and apoptosis.

合成法

The synthesis of 7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one involves several steps, starting with the reaction of 2-nitrobenzaldehyde with isopropylamine to form 2-nitrophenylisopropylamine. This intermediate is then reacted with methyl acrylate to form 2-nitrophenylisopropyl-3-oxobutanoate. The next step involves the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 3,4-dimethoxybenzyl chloride to form the protected amine intermediate. The final step involves the deprotection of the amine using trifluoroacetic acid to form this compound.

科学的研究の応用

7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been widely used in scientific research to investigate the role of the MAPK pathway in various cellular processes. It has been shown to have therapeutic potential in cancer, inflammation, and neurodegenerative disorders. This compound has also been used to study the role of the MAPK pathway in embryonic development, cell differentiation, and apoptosis.

特性

188824-76-2

分子式

C17H21NO5

分子量

319.4 g/mol

IUPAC名

7-hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one

InChI

InChI=1S/C17H21NO5/c1-8(2)21-15-13(19)11-10(5)6-7-18-12(11)14(23-17(18)20)16(15)22-9(3)4/h6-10,19H,1-5H3

InChIキー

OIJQMIHJDJMXBH-UHFFFAOYSA-N

SMILES

CC1C=CN2C3=C1C(=C(C(=C3OC2=O)OC(C)C)OC(C)C)O

正規SMILES

CC1C=CN2C3=C1C(=C(C(=C3OC2=O)OC(C)C)OC(C)C)O

同義語

2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 7-hydroxy-6-methyl-8,9-bis(1-methylethoxy)-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。